MI-1061

Catalog No.
S535379
CAS No.
M.F
C30H26Cl2FN3O4
M. Wt
582.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MI-1061

Product Name

MI-1061

Molecular Formula

C30H26Cl2FN3O4

Molecular Weight

582.4 g/mol

InChI

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1

InChI Key

BIDSEXPFIMKDMF-LOLKONATSA-N

SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O

solubility

Soluble in DMSO

Synonyms

MI-1061; MI 1061; MI1061

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O

The exact mass of the compound 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid is 581.1284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MI-1061 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 protein and the tumor suppressor protein p53. This compound has demonstrated significant potential in cancer therapy, particularly due to its ability to activate wild-type p53, which is often dysfunctional in various cancers. The binding affinity of MI-1061 to MDM2 is exceptionally high, with a dissociation constant (Ki) of 0.16 nM, indicating its potency in inhibiting this protein-protein interaction .

MI-1061 exhibits robust biological activity by effectively activating wild-type p53 and inhibiting cell growth in cancer cell lines that express this form of p53. Its mechanism involves disrupting the MDM2-p53 interaction, leading to increased p53 levels and subsequent activation of downstream pathways responsible for cell cycle arrest and apoptosis . In preclinical studies, MI-1061 has shown significant tumor regression in models with wild-type p53 .

The synthesis of MI-1061 can be summarized as follows:

  • Sonogashira Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
  • Deprotection: Removal of protecting groups under acidic conditions.
  • Hydrogenation: Reduction of triple bonds to double or single bonds using hydrogen gas.
  • Amide Condensation: Formation of amides by reacting MI-1061 with various ligands.
  • Purification: The final product is purified using reverse-phase preparative high-performance liquid chromatography (HPLC) .

MI-1061 is primarily investigated for its applications in oncology as an MDM2 inhibitor. Its ability to restore p53 function makes it a candidate for treating cancers where p53 is intact but inhibited by MDM2, such as certain types of breast cancer and leukemias. Additionally, its oral bioavailability enhances its potential for clinical use .

Studies have shown that MI-1061 effectively occupies critical binding sites within the MDM2 protein, facilitating a strong electrostatic interaction with key amino acids like His96 and Gly58. This interaction stabilizes the compound within the MDM2 active pocket, enhancing its inhibitory effects on the p53-MDM2 interaction . Further research into its pharmacokinetics has indicated improved metabolic stability compared to other inhibitors, making it a promising candidate for further development .

Several compounds share structural similarities with MI-1061 and function as MDM2 inhibitors. Here are some notable examples:

Compound NameBinding Affinity (Ki)Unique Features
NVP-CGM0970.5 nMHighly selective; undergoing clinical trials
SAR4058380.44 nMOptimized for potent inhibition; clinical development status
RG71120.5 nMFirst-in-class MDM2 inhibitor; activates p53 signaling
AMG 2320.25 nMSelective and orally bioavailable; strong antitumor efficacy
MD-224Not specifiedProteolysis targeting chimera; induces complete tumor regression

Uniqueness of MI-1061

MI-1061 stands out due to its exceptional binding affinity and oral bioavailability, which may offer advantages over other compounds in terms of ease of administration and potential efficacy in clinical settings . Its structural design allows it to effectively mimic key interactions required for inhibiting MDM2, making it a significant advancement in targeted cancer therapies.

The retrosynthetic analysis of MI-1061 reveals a complex spirooxindole architecture that requires careful disconnection strategies to identify suitable synthetic pathways [7]. The molecular formula C30H26Cl2FN3O4 with a molecular weight of 582.45 daltons indicates a highly functionalized compound containing multiple stereogenic centers [1] [2]. The core structure features a spiro[indoline-3,3'-pyrrolidine] framework with specific substitution patterns that dictate the retrosynthetic approach [7].

The primary retrosynthetic disconnection involves breaking the spiro center to reveal the indoline and pyrrolidine components [7]. This analysis identifies the need for an appropriately functionalized indoline derivative and a pyrrolidine precursor with the correct stereochemistry [7]. The presence of the 3-chloro-2-fluorophenyl substituent and the cyclohexyl group provides additional synthetic challenges that must be addressed through careful intermediate selection [7].

Key Structural Features for Retrosynthetic Analysis

Structural ComponentChemical SignificanceSynthetic Challenge
Spirooxindole coreCentral frameworkStereochemical control
3-Chloro-2-fluorophenylBinding motifRegioselective introduction
Cyclohexyl substituentConformational rigidityDiastereoselective formation
Carboxamide functionalityHydrogen bonding capabilityAmide coupling efficiency

Key Synthetic Intermediates and Reaction Optimization

The synthesis of MI-1061 involves several critical intermediates that require careful optimization to achieve acceptable yields and purity [7]. The key synthetic transformation utilizes a [3+2] cycloaddition reaction between appropriately functionalized dipoles and dipolarophiles to construct the spirooxindole framework [7] [16].

The primary synthetic intermediate is the (E)-6-chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one, which serves as the dipolarophile component in the cycloaddition reaction [7]. This intermediate is prepared through a condensation reaction between 6-chloroindolin-2-one and 3-chloro-2-fluorobenzaldehyde under optimized conditions [7]. The reaction optimization studies revealed that the choice of solvent and temperature significantly affects both the yield and selectivity of this transformation [7].

Optimized Reaction Conditions for Key Intermediates

IntermediateSolvent SystemTemperatureReaction TimeYield (%)
Benzylidene indolinoneToluene/Tetrahydrofuran (10:1)140°C1-2 hours55-69%
Cycloaddition productEthanolReflux5 hours89.5%
Final deprotectionAcetonitrile/WaterRoom temperature10 minutes68-86%

The second critical intermediate involves the preparation of the chiral auxiliary-containing morpholinone derivative [7]. The (5R,6S)-5,6-diphenyl-2-morpholinone serves as the source of chirality in the cycloaddition reaction and requires careful handling to maintain stereochemical integrity [7]. Optimization studies demonstrated that the molar ratio of reactants significantly impacts the outcome, with a 1.3:1.3 ratio of isatin to proline derivatives providing optimal results [9].

The cycloaddition reaction itself represents the most critical step in the synthesis, as it establishes multiple stereogenic centers simultaneously [7]. Reaction optimization revealed that heating at 140°C in a toluene-tetrahydrofuran mixture provides the best balance of yield and selectivity [7]. The use of cyclic ketones as the alkyl source eliminates the need for ketal protection, simplifying the overall synthetic sequence [7].

The final synthetic step involves the removal of the chiral auxiliary using cerium ammonium nitrate oxidation [7]. This transformation requires careful control of reaction conditions to avoid over-oxidation and side product formation [7]. The optimization studies showed that a 10-minute reaction time at room temperature in acetonitrile-water provides clean conversion to the desired product [7].

Chirality Control in Spirooxindole Synthesis

The control of chirality in spirooxindole synthesis represents one of the most challenging aspects of MI-1061 preparation, as the molecule contains multiple stereogenic centers that must be established with high selectivity [7] [20]. The synthetic approach employs a combination of chiral auxiliary methodology and substrate-controlled reactions to achieve the desired stereochemical outcome [7].

The primary strategy for chirality control utilizes the inherent facial selectivity of the chiral auxiliary (5R,6S)-5,6-diphenyl-2-morpholinone [7]. This auxiliary directs the approach of the dipole in the cycloaddition reaction, leading to preferential formation of the desired diastereomer [7]. Studies have demonstrated that this auxiliary provides excellent diastereoselectivity, with ratios exceeding 20:1 in favor of the desired stereoisomer [7].

Stereochemical Outcomes in Spirooxindole Formation

Reaction TypeDiastereomeric RatioEnantioselectivityMethod
Auxiliary-controlled cycloaddition>20:1 dr>95% eeChiral auxiliary
Organocatalytic approach15:1 dr98% eePhosphoric acid catalyst
Asymmetric formal cycloaddition>99:1 dr99% eeSquaramide catalyst

The mechanistic studies reveal that the cycloaddition proceeds through a concerted pathway with the auxiliary controlling the facial selectivity of the reaction [7]. The bulky phenyl substituents on the auxiliary create a significant steric bias that favors approach from one face of the molecule [7]. This stereochemical control is further enhanced by the conformational preferences of the intermediate, which adopts a specific geometry that minimizes steric interactions [7].

Alternative approaches to chirality control have been developed using organocatalytic methodologies [20] [21]. These methods employ chiral phosphoric acids or squaramide catalysts to achieve asymmetric induction in the spirooxindole formation [20] [21]. The organocatalytic approaches often provide superior enantioselectivities compared to auxiliary-based methods, with some examples achieving greater than 98% enantiomeric excess [20] [21].

The removal of the chiral auxiliary without loss of stereochemical integrity represents another critical aspect of the synthesis [7]. The cerium ammonium nitrate oxidation proceeds through a radical mechanism that does not affect the stereogenic centers established during the cycloaddition [7]. This selectivity is crucial for maintaining the high stereochemical purity achieved in the earlier steps [7].

Recent advances in asymmetric catalysis have enabled the development of direct catalytic methods for spirooxindole synthesis [24]. These approaches eliminate the need for auxiliary removal steps and provide more atom-economical routes to the target structures [24]. The catalytic methods often employ bifunctional catalysts that can simultaneously activate both reaction components while providing high levels of stereochemical control [24].

Green Chemistry Considerations in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of MI-1061 addresses environmental sustainability concerns while maintaining synthetic efficiency [8] [25]. The pharmaceutical industry increasingly emphasizes the development of environmentally benign synthetic processes that minimize waste generation and reduce the use of hazardous materials [25] [26].

The original synthetic route to MI-1061 presents several opportunities for green chemistry improvements [7]. The use of toluene as the primary solvent, while effective for the cycloaddition reaction, raises environmental concerns due to its toxicity and volatility [25]. Alternative solvent systems based on ethanol or water have been investigated to reduce the environmental impact of the process [8] [11].

Green Chemistry Metrics for MI-1061 Synthesis

Process ParameterTraditional RouteGreen AlternativeImprovement Factor
Atom economy34.0%73.2%2.15x
Solvent usage (kg/kg product)15.26.82.24x
Waste generation (kg/kg product)22.18.92.48x
Energy consumption (MJ/kg)145781.86x

The development of solvent-free reaction conditions represents a significant advancement in green chemistry applications [8] [27]. Microwave-assisted synthesis enables the cycloaddition reaction to proceed under solvent-free conditions while maintaining high yields and selectivities [8]. This approach eliminates the need for large volumes of organic solvents and significantly reduces the environmental footprint of the process [8] [27].

Catalyst recycling and reuse strategies have been implemented to improve the sustainability of the synthesis [8] [14]. The development of heterogeneous catalysts that can be easily separated and reused multiple times reduces the overall cost and environmental impact of the process [8]. Lipase-catalyzed approaches have shown particular promise, as these biocatalysts operate under mild conditions and can be recycled efficiently [14].

The implementation of continuous flow chemistry principles offers additional opportunities for process intensification and waste reduction [34] [38]. Flow chemistry enables precise control of reaction parameters and often allows for more efficient heat and mass transfer compared to batch processes [34]. This technology can reduce reaction times, improve yields, and minimize the formation of side products [34].

Alternative synthetic routes that eliminate the need for toxic reagents have been developed through the application of green chemistry principles [25] [29]. The replacement of cerium ammonium nitrate with less toxic oxidizing agents or the development of alternative deprotection strategies reduces the environmental and safety concerns associated with the process [25]. The use of renewable feedstocks and biodegradable solvents further enhances the sustainability profile of the synthesis [25] [29].

The scale-up considerations for green chemistry implementation require careful evaluation of process economics and environmental impact [37] [41]. Large-scale manufacturing must balance the benefits of green chemistry approaches with the practical requirements of industrial production [37]. The development of robust processes that maintain green chemistry principles while meeting production targets represents an ongoing challenge in pharmaceutical manufacturing [37] [42].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

581.1284399 g/mol

Monoisotopic Mass

581.1284399 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

Explore Compound Types